1-(5-Chloropyridin-3-yl)ethanol

Catalog No.
S8248602
CAS No.
M.F
C7H8ClNO
M. Wt
157.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Chloropyridin-3-yl)ethanol

Product Name

1-(5-Chloropyridin-3-yl)ethanol

IUPAC Name

1-(5-chloropyridin-3-yl)ethanol

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

InChI

InChI=1S/C7H8ClNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3

InChI Key

XEEHTMHSKNSCIW-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CN=C1)Cl)O

Canonical SMILES

CC(C1=CC(=CN=C1)Cl)O

1-(5-Chloropyridin-3-yl)ethanol is an organic compound characterized by the molecular formula C7H6ClNOC_7H_6ClNO and a molecular weight of approximately 155.582 g/mol. This compound features a pyridine ring substituted at the 5-position with a chlorine atom and at the 3-position with a hydroxyl group, making it an important intermediate in organic synthesis. Its physical properties include a density of about 1.2g cm31.2\,\text{g cm}^3 and a boiling point of approximately 262 C262\,\text{ C} at standard atmospheric pressure .

  • Oxidation: The hydroxyl group can be oxidized to form 1-(5-chloropyridin-3-yl)ethanone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
  • Reduction: The compound can be reduced to its corresponding alcohol from 1-(5-chloropyridin-3-yl)ethanone using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution with amines or thiols, facilitated by bases such as sodium hydroxide or potassium carbonate.

Research indicates that 1-(5-chloropyridin-3-yl)ethanol exhibits potential biological activities, including:

  • Antimicrobial Properties: It has been investigated for its effectiveness against various microbial strains.
  • Anti-inflammatory Effects: Preliminary studies suggest it may have anti-inflammatory activity, though further research is needed to elucidate the mechanisms involved.

The biological activity of this compound is likely due to its ability to interact with specific molecular targets in biological systems, including enzymes and receptors .

The synthesis of 1-(5-chloropyridin-3-yl)ethanol can be achieved through several methods:

  • Reduction of 1-(5-chloropyridin-3-yl)ethanone: This is the most common method, where a reducing agent like sodium borohydride or lithium aluminum hydride is used in an inert solvent such as tetrahydrofuran or ethanol under controlled temperature conditions.
  • Industrial Production: In industrial settings, large-scale reduction processes are optimized for higher yields, involving careful selection of solvents and reaction conditions to maximize efficiency.

1-(5-Chloropyridin-3-yl)ethanol has diverse applications across various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound is explored as a building block for new pharmaceuticals due to its unique chemical properties.
  • Material Science: It is utilized in producing materials with specific chemical characteristics, enhancing their functionality .

Interaction studies of 1-(5-chloropyridin-3-yl)ethanol focus on its ability to form complexes with various biological molecules. These interactions can influence biochemical pathways and provide insights into its potential therapeutic applications. Research suggests that the compound may interact with enzymes or receptors, modulating their activity and leading to observable biological effects .

Several compounds share structural similarities with 1-(5-chloropyridin-3-yl)ethanol, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Characteristics
1-(2-Chloropyridin-3-yl)ethanolChlorine at the 2-positionDifferent reactivity due to chlorine position
2-Amino-1-(5-chloropyridin-2-yl)ethanolAmino group additionEnhanced biological activity due to amino group
1-(5-Bromopyridin-3-yl)ethanolBromine substitutionDistinct reactivity patterns compared to chlorine
1-(4-Chloropyridin-3-yl)ethanolChlorine at the 4-positionVariability in chemical behavior

The uniqueness of 1-(5-chloropyridin-3-yl)ethanol lies in its specific substitution pattern on the pyridine ring, which influences its reactivity and biological interactions compared to these similar compounds. The presence of chlorine at the 5-position provides distinct chemical behavior that may not be observed in compounds with different substituents .

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

157.0294416 g/mol

Monoisotopic Mass

157.0294416 g/mol

Heavy Atom Count

10

Dates

Last modified: 01-05-2024

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